molecular formula C10H11F B1333737 1-(But-3-en-1-yl)-4-fluorobenzene CAS No. 2248-13-7

1-(But-3-en-1-yl)-4-fluorobenzene

Cat. No.: B1333737
CAS No.: 2248-13-7
M. Wt: 150.19 g/mol
InChI Key: FFFAIJCWQUVINB-UHFFFAOYSA-N
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Description

1-(But-3-en-1-yl)-4-fluorobenzene (CAS RN: 405-69-6) is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the para position and a but-3-en-1-yl group. The but-3-en-1-yl moiety introduces an allylic double bond, making the compound reactive in cross-coupling and functionalization reactions. Its molecular formula is C₁₀H₁₁F, with a molecular weight of 150.19 g/mol.

The compound is synthesized via alkylation or cross-coupling methodologies. For instance, describes its preparation through radical clock experiments, where 1-(but-3-en-1-yl)-2-chlorobenzene is used as a precursor . Its structural identity is confirmed by ¹H NMR spectroscopy, as shown in , which highlights characteristic peaks for the vinyl protons (δ ~5.0–5.8 ppm) and aromatic fluorine coupling . The compound’s reactivity is attributed to the allyl group, enabling participation in cycloadditions, hydrogenation, or polymerizations.

Properties

IUPAC Name

1-but-3-enyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFAIJCWQUVINB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382042
Record name 1-(But-3-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248-13-7
Record name 1-(3-Buten-1-yl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2248-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(But-3-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-4-fluorobenzene typically involves the alkylation of 4-fluorobenzene with a but-3-en-1-yl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 4-fluorobenzene, followed by the addition of the but-3-en-1-yl halide to form the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation process, ensuring high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(But-3-en-1-yl)-4-fluorobenzene can undergo various chemical reactions, including:

    Oxidation: The double bond in the but-3-en-1-yl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4

    Reduction: Hydrogen gas (H2), Pd/C

    Substitution: NaOMe, methanol

Major Products Formed:

    Oxidation: Epoxides, diols

    Reduction: Saturated alkyl derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
1-(But-3-en-1-yl)-4-fluorobenzene serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Reaction Type Common Reagents Products Formed
Oxidationm-Chloroperbenzoic acid, OsO₄Epoxides, diols
ReductionHydrogen gas (H₂), Pd/CSaturated alkyl derivatives
SubstitutionSodium methoxide (NaOMe)Various substituted benzene derivatives

The compound's reactivity is influenced by the presence of the fluorine atom, which imparts distinct electronic properties that can enhance its utility in synthetic pathways.

Biological Applications

Potential in Medicinal Chemistry
Research has indicated that this compound may interact with biological macromolecules, influencing their functions and offering potential applications in drug development. Studies have explored its interactions with enzymes and receptors, suggesting that it could lead to novel therapeutic agents.

For example, the compound's structural features allow it to act as a bioisostere for certain functional groups in drug candidates, enhancing metabolic stability while maintaining biological activity. The incorporation of fluorine into drug molecules is known to improve pharmacokinetic properties, making this compound a candidate for further investigation in pharmaceutical research .

Material Science

Applications in Polymer Chemistry
The unique properties of this compound also extend to material science. Its ability to undergo polymerization reactions can be exploited in the development of novel materials with tailored properties. Fluorinated polymers are particularly valuable due to their enhanced thermal stability and chemical resistance.

Recent studies have demonstrated that incorporating fluorinated compounds into polymer matrices can significantly improve their performance in applications such as coatings and electronic devices. The increased hole mobility observed in fluorinated conjugated polymers suggests potential uses in organic photovoltaic cells .

Case Studies

Catalytic Reactions Involving this compound
A notable case study involved the use of this compound in Sc(OTf)₃-catalyzed direct allylation reactions. The study found that this compound could effectively participate in allylation processes with high yields, showcasing its utility as a reactive intermediate .

Another investigation highlighted its role in synthesizing various substituted products under mild conditions, emphasizing its versatility and efficiency as a synthetic reagent. This aligns with the growing trend of utilizing fluorinated compounds to enhance reaction outcomes in organic synthesis .

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)-4-fluorobenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the but-3-en-1-yl group can undergo further chemical modifications. These interactions and modifications can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(but-3-en-1-yl)-4-fluorobenzene with structurally related fluorobenzene derivatives, focusing on molecular features, synthesis, and applications.

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Benzene with para-F and but-3-en-1-yl C₁₀H₁₁F 150.19 Allylic reactivity for cross-coupling; used in radical clock experiments.
1-(4-Chlorobutyl)-4-fluorobenzene Benzene with para-F and 4-chlorobutyl chain C₁₀H₁₂ClF 188.65 Intermediate in antipsychotic drug synthesis (e.g., haloperidol analogs).
1-(1-Bromoethyl)-4-fluorobenzene Benzene with para-F and 1-bromoethyl group C₈H₈BrF 203.05 Alkylating agent for Mitsunobu reactions; precursor to chiral pharmaceuticals.
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene Bis(4-fluorophenyl) with chlorobutyl bridge C₁₆H₁₅ClF₂ 280.74 Structural analog in CNS drug discovery; exhibits dual fluorophenyl motifs.
1-(3-Bromoprop-1-yn-1-yl)-4-fluorobenzene Benzene with para-F and propargyl bromide C₉H₆BrF 213.05 Click chemistry precursor; liquid state with 95% purity.
1-(4,4-Difluoro-3-phenyl-buta-1,3-dienyl)-4-fluorobenzene Difluorinated diene with phenyl and F substituents C₁₆H₁₁F₃ 260.25 Conjugated diene system for optoelectronic materials; high thermal stability.
1-(3-Aminopropoxy)-4-fluorobenzene hydrochloride Benzene with para-F and aminopropoxy-HCl C₉H₁₂ClFN₂O 230.66 Pharmaceutical intermediate; >99% purity for peptide synthesis.

Key Observations:

Structural Diversity :

  • Aliphatic vs. Aromatic Substituents : While this compound has an allyl group, 1-(3-bromoprop-1-yn-1-yl)-4-fluorobenzene () features a propargyl bromide substituent, enhancing its utility in click chemistry .
  • Halogen Variation : The 4-chlorobutyl derivative () replaces the allyl group with a chlorinated chain, enabling nucleophilic substitution in drug synthesis .

Reactivity and Applications :

  • Pharmaceutical Intermediates : Compounds like 1-(1-bromoethyl)-4-fluorobenzene () and 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene () are pivotal in synthesizing CNS-targeting drugs due to their electrophilic halogens .
  • Material Science : The difluoro-diene compound () exhibits extended conjugation, making it suitable for organic electronics .

Physical Properties :

  • State and Purity : 1-(3-bromoprop-1-yn-1-yl)-4-fluorobenzene is reported as a liquid with 95% purity (), whereas the hydrochloride derivative () is a solid salt with >99% purity for precise synthetic applications .

Synthetic Methodologies: Radical-based approaches () contrast with classical alkylation () or Mitsunobu reactions (), reflecting adaptability to different reaction conditions .

Biological Activity

1-(But-3-en-1-yl)-4-fluorobenzene is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential bioactivity. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and applications in drug discovery.

Chemical Structure and Properties

This compound consists of a fluorobenzene ring substituted with a but-3-en-1-yl group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various biological applications.

Target Interactions

The compound is structurally similar to other bioactive molecules, which suggests it may interact with specific biological targets. For instance, compounds with similar structures have been utilized in photoaffinity labeling experiments to study interactions between peptides and their targets. This method leverages the photoreactive nature of such compounds to covalently bond with biomolecules, allowing for detailed mapping of protein interactions.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways. Its small molecular size allows for good bioavailability, which is crucial for therapeutic efficacy. The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom, potentially leading to the formation of various derivatives that may exhibit distinct biological activities.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, similar compounds have shown favorable absorption and distribution characteristics. The lipophilic nature imparted by the fluorine atom likely contributes to its ability to cross cellular membranes effectively .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. For example, compounds within the same chemical class have demonstrated varying degrees of antibacterial effects against different bacterial strains. A comparative analysis of related compounds indicated that modifications in the substituent groups significantly influenced their antimicrobial potency .

CompoundConcentration (mg/L)Antibacterial Activity (%)
E110057 ± 0.3
F15041 ± 1.9
E25030 ± 1.3

This table illustrates the antibacterial activities observed for structurally similar compounds, suggesting potential efficacy for this compound.

Anti-inflammatory and Anticancer Activities

There is emerging interest in the anti-inflammatory and anticancer properties of fluorinated compounds. Studies have indicated that fluorinated derivatives can modulate inflammatory pathways and exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar fluorinated structures have been shown to inhibit tumor growth in vitro by inducing apoptosis in sensitive cell lines .

Case Studies

Case Study 1: Anticancer Activity

In a study examining the effects of fluorinated compounds on breast cancer cell lines (MCF-7), researchers found that certain derivatives exhibited a biphasic dose-response relationship. At low concentrations, these compounds induced apoptosis, while higher concentrations resulted in a proliferative response due to metabolic byproducts that inhibited cytochrome P450 enzymes involved in drug metabolism .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of related compounds against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the alkyl chain length and branching significantly influenced antibacterial activity, highlighting the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(But-3-en-1-yl)-4-fluorobenzene, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Friedel-Crafts alkylation : Use 4-fluorobenzene and 3-buten-1-yl chloride with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor temperature (0–5°C) to minimize side reactions like polymerization of the alkenyl group .
  • Silane-mediated coupling : Allylsilanes (e.g., CH₂=CHCH₂SiMe₃) can react with 4-fluorobenzene derivatives in the presence of Sc(OTf)₃ as a catalyst. This method avoids harsh acidic conditions and enhances regioselectivity .
  • Key validation : Confirm product purity via GC-MS and compare 1{}^{1}H NMR spectra (e.g., δ 5.0–6.0 ppm for vinyl protons, δ 6.8–7.2 ppm for aromatic protons) against literature .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodology :

  • 1{}^{1}H NMR : Assign vinyl protons (δ 5.1–5.3 ppm, multiplet) and aromatic protons (δ 6.9–7.1 ppm, doublet due to para-fluorine coupling). Use 2D COSY to confirm connectivity between alkenyl and aromatic moieties .
  • 19{}^{19}F NMR : A singlet near δ -110 ppm confirms the absence of fluorine in competing positions .
  • Contradiction resolution : Compare experimental shifts with computational predictions (DFT) to validate assignments .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of volatile organic compounds.
  • Protective equipment : Wear nitrile gloves and safety goggles; avoid prolonged skin contact due to potential irritancy .
  • Storage : Store under nitrogen at 2–8°C to prevent degradation of the alkenyl group .

Advanced Research Questions

Q. How can catalytic systems be optimized for stereoselective synthesis of this compound derivatives?

  • Methodology :

  • Chiral catalysts : Test Pd(0)/BINAP complexes for asymmetric allylation. Analyze enantiomeric excess (ee) via chiral HPLC .
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) to control reaction kinetics and stereoselectivity .
  • Kinetic studies : Use in-situ IR spectroscopy to monitor intermediate formation and adjust catalyst loading (typically 2–5 mol%) .

Q. What computational tools are effective for predicting the reactivity of this compound in radical reactions?

  • Methodology :

  • DFT calculations : Model bond dissociation energies (BDEs) of the alkenyl C-H bond to predict susceptibility to radical addition. Software: Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
  • Molecular docking : For biological studies, use AutoDock Vina to simulate interactions with targets like α7 nicotinic receptors .

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

  • Methodology :

  • X-ray refinement : Use SHELXL for high-resolution data. Key parameters: C-C bond lengths (1.34 Å for vinyl, 1.48 Å for C-F), torsion angles (0–5° deviation from planarity) .
  • Twinned crystals : Apply SHELXD for structure solution if data shows pseudo-merohedral twinning .

Q. What strategies address discrepancies in biological activity data for this compound derivatives?

  • Methodology :

  • Dose-response validation : Replicate assays (e.g., α7 nAChR modulation) across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to isolate compound-specific effects .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR and computational data for this compound conformers?

  • Methodology :

  • Variable-temperature NMR : Cool samples to -40°C to slow conformational exchange and resolve splitting in vinyl proton signals .
  • MD simulations : Run 100-ns molecular dynamics trajectories in GROMACS to identify dominant conformers in solution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(But-3-en-1-yl)-4-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(But-3-en-1-yl)-4-fluorobenzene

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